1-[(2-chloro-5-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
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Overview
Description
1-[(2-chloro-5-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is a complex organic compound that features a piperazine ring substituted with a chloronitrophenylmethyl group and a phenylprop-2-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-5-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the piperazine ring, which is then functionalized with the chloronitrophenylmethyl group through a nucleophilic substitution reaction. The phenylprop-2-enyl group can be introduced via a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-5-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The phenylprop-2-enyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The nitro group can be reduced to an amine, which can further undergo acylation or alkylation.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for oxidation to ketones.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid (Fe/HCl).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Epoxides or ketones.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
1-[(2-chloro-5-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-5-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-[(2-chloro-5-nitrophenyl)methyl]-4-phenylpiperazine: Lacks the phenylprop-2-enyl group.
1-[(2-chloro-5-nitrophenyl)methyl]-4-[(E)-3-methylprop-2-enyl]piperazine: Has a methyl group instead of a phenyl group on the prop-2-enyl chain.
Uniqueness
1-[(2-chloro-5-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine is unique due to the presence of both the chloronitrophenylmethyl and phenylprop-2-enyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2/c21-20-9-8-19(24(25)26)15-18(20)16-23-13-11-22(12-14-23)10-4-7-17-5-2-1-3-6-17/h1-9,15H,10-14,16H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLALFHMAFFDEE-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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